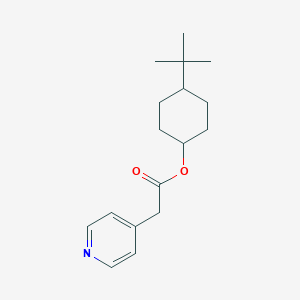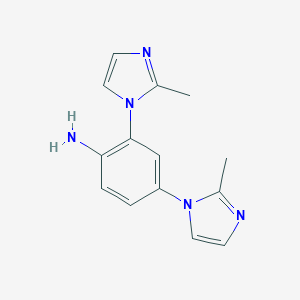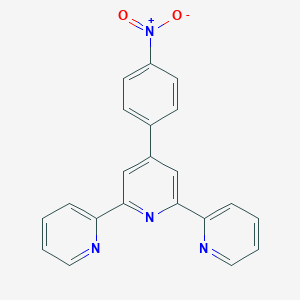
4'-(4-Nitrophényl)-2,2':6',2''-terpyridine
Vue d'ensemble
Description
4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine is a complex organic compound that belongs to the terpyridine family. This compound is characterized by the presence of a nitrophenyl group attached to the terpyridine core. Terpyridines are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and materials science.
Applications De Recherche Scientifique
4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is used in the development of metal-based drugs and as a probe for studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where metal complexes of terpyridines have shown promising anticancer activity.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and sensors, due to its ability to form stable complexes with metals.
Mécanisme D'action
Target of Action
It is known that nitrophenol-based compounds, such as 4-nitrophenol, are often used as intermediates in the synthesis of various pesticides, dyes, and pharmaceuticals . They are also used as substrates for various enzymes, including alkaline phosphatase and carbonic anhydrase .
Mode of Action
For instance, 4-nitrophenol is a product of the enzymatic cleavage of several synthetic substrates . It’s plausible that 4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine may interact with its targets in a similar manner.
Biochemical Pathways
For example, 4-nitrophenol can be reduced to 4-aminophenol, which is an intermediate in the synthesis of paracetamol .
Pharmacokinetics
For instance, derivatives of p-nitrophenyl hydrazones were found to have excellent pharmacokinetic profiles, indicating good bioavailability .
Result of Action
For example, 4-nitrophenol is moderately toxic and can cause skin irritation .
Action Environment
The action of 4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine can be influenced by various environmental factors. For instance, the reduction of 4-nitrophenol was found to be significantly affected by the solvent used in the reaction . The presence of alcohols such as methanol, ethanol, or isopropanol led to a dramatic decrease in the reaction rate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Nitrophenyl)-2,2’:6’,2’‘-terpyridine typically involves the reaction of 4-nitrophenylboronic acid with 2,2’:6’,2’'-terpyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100°C, and stirred for several hours to ensure complete reaction. After the reaction is complete, the product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of 4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine can be scaled up by optimizing the reaction conditions and using larger reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be streamlined using automated chromatography systems.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: A simpler compound with a nitro group attached to a phenol ring. It is used as a precursor in the synthesis of various organic compounds.
2,2’6’,2’'-Terpyridine: The parent compound of 4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine, known for its ability to form stable metal complexes.
4-Nitrophenylboronic Acid: Used as a reagent in the synthesis of 4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine.
Uniqueness
4’-(4-Nitrophenyl)-2,2’:6’,2’'-terpyridine is unique due to the presence of both the terpyridine core and the nitrophenyl group. This combination allows the compound to form stable metal complexes while also participating in various chemical reactions. The nitrophenyl group enhances the compound’s reactivity and provides additional functionalization options, making it a versatile compound in scientific research.
Propriétés
IUPAC Name |
4-(4-nitrophenyl)-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2/c26-25(27)17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-22-18)24-21(14-16)19-6-2-4-12-23-19/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAKPUZCHMXDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine influence its coordination to metal ions like ruthenium(II)?
A1: 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine is a tridentate ligand, meaning it can bind to a metal ion through three nitrogen atoms [, ]. This tridentate nature allows it to form stable complexes with metal ions like ruthenium(II). The nitrophenyl group at the 4' position can influence the electronic properties of the terpyridine moiety, ultimately affecting the metal center's reactivity and electrochemical behavior [].
Q2: The provided research focuses on ruthenium(II) complexes. Can 4'-(4-Nitrophenyl)-2,2':6',2''-terpyridine form complexes with other metal ions?
A2: Yes, terpyridine ligands, including those with substituents like the nitrophenyl group in this case, are known to coordinate with a wide variety of transition metal ions beyond just ruthenium(II) []. The nitrophenyl substituent can influence the complex's stability and properties depending on the chosen metal ion.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



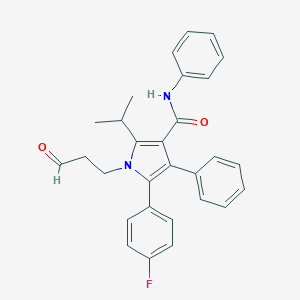
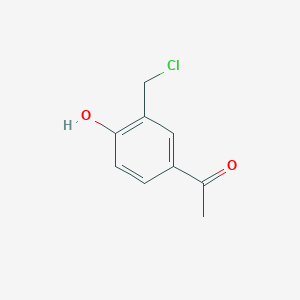
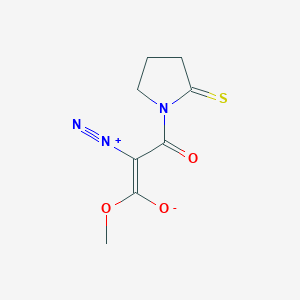
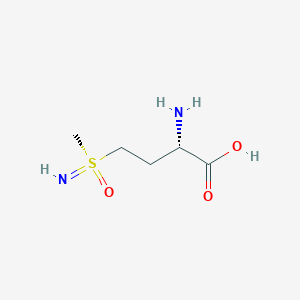
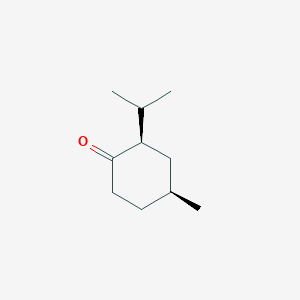
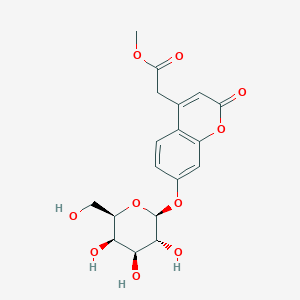
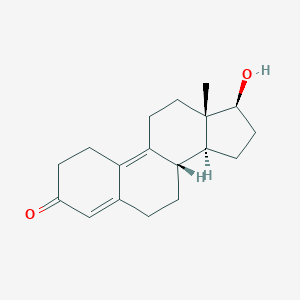
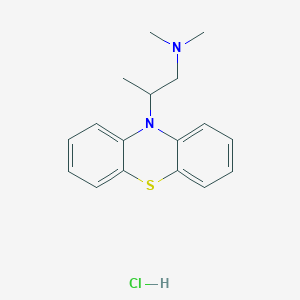
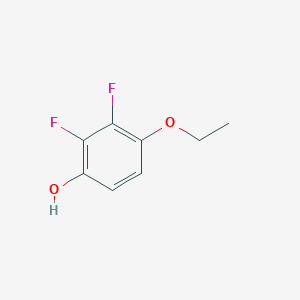
![ACETAMIDE,N-[2-[CYCLOPROPYL(ISOPROPYL)AMINO]ETHYL]-](/img/structure/B141255.png)

